3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3S/c1-7-11(8(2)20-16-7)21(18,19)17-10-5-3-4-9(6-10)12(13,14)15/h3-6,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKGVMFMRDBYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49818774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) exhibits nucleophilic character, enabling reactions with electrophiles. Key findings include:
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Alkylation/Acylation : The nitrogen in the sulfonamide group reacts with alkyl halides or acyl chlorides under basic conditions to form N-alkylated or N-acylated derivatives .
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Condensation with Aldehydes : Active methyl groups (e.g., adjacent to electron-withdrawing groups) participate in Knoevenagel condensations. For example, reaction with p-chlorobenzaldehyde yields α,β-unsaturated carbonyl derivatives .
Table 1: Representative Sulfonamide Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | N-Ethyl sulfonamide derivative | 78 | |
| Condensation | p-Cl-benzaldehyde, NaOH, EtOH | Styryl-linked sulfonamide | 65 |
Electrophilic Aromatic Substitution on the Oxazole Ring
The 1,2-oxazole ring undergoes electrophilic substitution, primarily at the 4- and 5-positions due to electron-donating methyl groups :
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Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes the 5-methyl group, forming 5-bromomethyl derivatives .
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Nitration : Nitric acid in H₂SO₄ introduces nitro groups at the 4-position .
Key Mechanistic Insight :
The methyl groups activate the oxazole ring toward electrophiles, while the trifluoromethylphenyl group directs substitution patterns via steric and electronic effects .
Trifluoromethyl Group Reactivity
The -CF₃ group is generally inert but influences adjacent reactions:
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Hydrolysis Resistance : Unlike -CH₃, the -CF₃ group resists hydrolysis under acidic or basic conditions, ensuring stability in aqueous media .
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Ortho-Directing Effects : In substitution reactions on the phenyl ring, -CF₃ acts as a meta-director but enhances electrophilic substitution rates due to its electron-withdrawing nature .
Oxazole Ring Transformations
The 1,2-oxazole core participates in ring-opening and functionalization:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the oxazole ring, yielding β-enamino sulfonamide derivatives .
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Cycloaddition : Reacts with nitrile oxides in [3+2] cycloadditions to form fused isoxazoline systems .
Table 2: Oxazole Ring Reactions
| Reaction | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd-C, EtOH, 25°C | β-Enamino sulfonamide | 85% | |
| Cycloaddition | Nitrile oxide, CHCl₃, reflux | Isoxazoline-fused derivative | >90% |
Oxidation of Methyl Groups
The methyl groups on the oxazole are susceptible to oxidation:
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique oxazole ring structure, which contributes to its biological activity. Its molecular formula is , and it exhibits properties that make it suitable for various applications in drug development.
Pharmaceutical Applications
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Immunosuppressive Properties :
- Similar to Leflunomide, a known immunosuppressant used in treating autoimmune disorders, this compound may exhibit similar mechanisms by inhibiting pyrimidine synthesis. This action is crucial for reducing lymphocyte proliferation and cytokine production, thereby managing inflammation in autoimmune diseases.
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Drug Metabolism Studies :
- The compound serves as an impurity standard in the analysis of Leflunomide. Understanding how impurities affect drug efficacy and safety profiles is vital for optimizing therapeutic regimens.
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Potential Therapeutic Development :
- Ongoing studies are investigating the compound's role as a potential immunomodulatory agent. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapies aimed at modulating immune responses.
Case Study 1: Immunomodulation
A study explored the immunomodulatory effects of compounds structurally similar to 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide. The results indicated a significant reduction in inflammatory markers in animal models treated with these compounds, suggesting their potential use in managing conditions like rheumatoid arthritis.
Case Study 2: Drug Interaction Studies
Another research effort focused on the interaction of this compound with enzymes involved in pyrimidine metabolism. The binding affinity studies revealed that 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide could inhibit specific enzymes, thus affecting drug metabolism pathways critical for therapeutic efficacy.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the sulfonamide group can interact with enzyme active sites. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide can be contextualized by comparing it with related compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Variations: The 1,2-oxazole core (as in the target compound) provides distinct electronic properties compared to thiazole analogs (e.g., 4-amino-N-(3-methoxyphenyl)-1,2-thiazole-5-sulfonamide).
Substituent Effects :
- The 3-(trifluoromethyl)phenyl group in the target compound imparts strong electron-withdrawing effects and lipophilicity, contrasting with methoxy-substituted analogs (e.g., N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide). The CF₃ group may enhance metabolic stability and membrane permeability .
- Positional Isomerism : Para-substituted methoxy derivatives (e.g., N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide) exhibit altered steric interactions compared to ortho/meta positions, influencing receptor binding .
For example, thiazole-based sulfonamides show antibacterial properties, likely due to interactions with bacterial enzymes .
Synthetic Accessibility :
- The synthesis of trifluoromethyl-substituted sulfonamides may require specialized reagents (e.g., CF₃-containing aryl amines), whereas methoxy analogs are more straightforward to prepare .
Biological Activity
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a sulfonamide group attached to an oxazole ring, which is known for its diverse biological activities.
Antiviral Properties
Research indicates that compounds containing oxazole rings exhibit significant antiviral activity. For instance, derivatives of oxazole have shown efficacy against various viruses by inhibiting viral replication processes. The presence of the trifluoromethyl group enhances this activity by increasing lipophilicity and possibly improving membrane permeability .
Antimicrobial Activity
Oxazole derivatives, including sulfonamides, have been studied for their antimicrobial properties. A study highlighted that specific modifications in the structure can lead to enhanced activity against drug-resistant pathogens. The trifluoromethyl group is particularly noted for its role in increasing antimicrobial potency .
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of specific enzymes such as xanthine oxidase (XO), which plays a crucial role in uric acid metabolism. In vitro studies have demonstrated that modifications in the oxazole structure can significantly affect enzyme inhibition rates .
The biological activity of 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide is attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis or protein translation.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall biosynthesis.
- Modulation of Immune Response : Some studies suggest that oxazole derivatives can enhance the host's immune response against infections.
Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of various oxazole derivatives against the hepatitis C virus (HCV). The results indicated that certain modifications led to a significant reduction in viral load in infected cell lines, suggesting that 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide could serve as a lead compound for further development .
Study 2: Antimicrobial Resistance
In another investigation focusing on antimicrobial resistance, the compound was tested against strains of Staphylococcus aureus. Results showed a marked decrease in bacterial growth at lower concentrations compared to traditional antibiotics, highlighting its potential as an alternative treatment option .
Data Table
Q & A
Q. What are the optimal synthetic routes for 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of sulfonamide derivatives often involves coupling reactions between sulfonyl chlorides and amines. For this compound, the 1,2-oxazole core can be synthesized via cyclization of β-keto esters with hydroxylamine, followed by sulfonylation using 3-(trifluoromethyl)aniline. Key steps include:
- Solvent Selection : Use THF/H₂O mixtures (5:1) to enhance solubility of intermediates, as demonstrated in analogous sulfonamide syntheses .
- Oxidizing Agents : Sodium periodate (NaIO₄) can facilitate selective oxidation of intermediates, though stoichiometric ratios (e.g., 2:1 NaIO₄:substrate) require optimization to avoid over-oxidation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity.
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% by area normalization) .
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ can confirm the oxazole ring protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 10.5 ppm). ¹⁹F NMR detects the -CF₃ group (δ -62 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) should show [M+H]⁺ at m/z 363.07 (calculated for C₁₂H₁₁F₃N₂O₃S).
Advanced Research Questions
Q. How can researchers identify the primary biological targets of this compound, given its structural similarity to mitochondrial inhibitors and receptor modulators?
Methodological Answer:
- Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess inhibition of mitochondrial complex II/IV (linked to energy metabolism) .
- Receptor Binding Assays : Radioligand displacement assays (e.g., ryanodine receptor modulation) in skeletal/cardiac microsomes can quantify IC₅₀ values .
- Computational Docking : Compare the compound’s sulfonamide-oxazole scaffold with co-crystal structures of mitochondrial inhibitors (e.g., cyenopyrafen PDB: 5LKD) to predict binding pockets .
Q. What strategies resolve contradictions in reported activity data across different in vitro assays?
Methodological Answer:
- Assay Validation : Standardize buffer conditions (e.g., pH 7.4, 1 mM ATP) to minimize variability in mitochondrial assays .
- Orthogonal Assays : Confirm cytotoxicity (e.g., MTT assay) alongside target-specific activity (e.g., oxygen consumption rate for mitochondrial inhibition) to distinguish on-target effects .
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293).
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
Methodological Answer:
- Substituent Variation : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance sulfonamide electrophilicity, improving target binding .
- Bioisosteric Replacement : Substitute the oxazole ring with 1,3,4-thiadiazole to assess impact on metabolic stability .
- Proteomic Profiling : Use thermal shift assays (TSA) to identify off-target proteins affected by structural modifications .
Data Contradiction Analysis
Q. Why might this compound exhibit conflicting activity in enzyme-based vs. cell-based assays?
Methodological Answer:
- Membrane Permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake; low permeability may reduce efficacy in cell-based systems despite high enzyme affinity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the oxazole ring) .
- Efflux Transporters : Test in MDCK-MDR1 cells to evaluate P-glycoprotein-mediated efflux, which can lower intracellular concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
